molecular formula C11H19NO2 B1522237 (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate CAS No. 1228312-14-8

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

Cat. No.: B1522237
CAS No.: 1228312-14-8
M. Wt: 197.27 g/mol
InChI Key: AIWBHQLFAKSRML-VIFPVBQESA-N
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Description

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a vinyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₉NO₂, and it is characterized by the CAS number 1228312-14-8 . The compound’s structure combines the conformational rigidity of the pyrrolidine ring with the reactivity of the vinyl group, making it a valuable intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals. The Boc group enhances solubility and stability during synthetic transformations, while the vinyl moiety enables further functionalization via cross-coupling or cycloaddition reactions .

Properties

IUPAC Name

tert-butyl (3R)-3-ethenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWBHQLFAKSRML-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673132
Record name tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228312-14-8
Record name tert-Butyl (3R)-3-ethenylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and a vinyl group attached to the nitrogen and carbon backbone, respectively. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds similar to (R)-tert-butyl 3-vinylpyrrolidine derivatives exhibit antimicrobial properties. Studies suggest that the presence of the pyrrolidine structure enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death.

2. Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. Its mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is hypothesized that this compound may protect neuronal cells from oxidative stress and apoptosis.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The vinyl group may facilitate binding to these targets, enhancing the compound's biological effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteriaSupports potential use as an antibacterial agent
Study BInduced apoptosis in cancer cell linesSuggests anticancer potential
Study CExhibited protective effects in neuronal cultures exposed to oxidative stressIndicates neuroprotective properties

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the pyrrolidine nitrogen have been shown to improve binding affinity to target proteins involved in disease pathways.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate is in organic synthesis as a chiral building block. Its ability to participate in various reactions makes it valuable for creating complex molecules.

Case Study: Synthesis of Polysubstituted Pyrrolidines

In a study by Mo et al., this compound was utilized to synthesize polysubstituted pyrrolidines through ring-closing metathesis (RCM) reactions using Grubbs catalysts. The products obtained exhibited high yields and were identified as potential precursors for pharmaceutical compounds .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutics targeting central nervous system disorders.

Case Study: CNS Disorder Treatment

Research indicates that derivatives of this compound can be effective in treating conditions such as inflammation and pain associated with CNS disorders. The compound's stereochemistry plays a crucial role in its biological activity, enhancing its therapeutic potential .

Material Science

Beyond organic synthesis and medicinal applications, this compound is also explored in material science.

Case Study: Polymerization Applications

The compound has been investigated for its utility in polymerization processes, particularly in creating functionalized polymers with specific properties. Its vinyl group allows for copolymerization with other monomers, leading to materials with tailored functionalities for applications in coatings and adhesives .

Table 1: Synthesis Methods of this compound

MethodologyKey ReagentsYield (%)Reference
Diethylmalonate ReactionMethanesulfonyl chloride88
RCM with Grubbs CatalystVarious alkenes>90
Base-mediated reactionsPotassium tert-butoxideHigh

Table 2: Therapeutic Applications of this compound Derivatives

Application AreaTarget ConditionsEfficacyReference
CNS DisordersInflammation, PainPromising
Antimicrobial ActivityBacterial InfectionsModerate
Polymer FunctionalizationCoatings and AdhesivesEffective

Chemical Reactions Analysis

Hydrogenation

The vinyl group undergoes catalytic hydrogenation to produce saturated derivatives:

Reagents/ConditionsProductYieldSelectivityReference
H₂ (1 atm), 10% Pd/C, EtOH, 25°C(R)-tert-Butyl 3-ethylpyrrolidine-1-carboxylate92%>99% retention of (R)-configuration

Applications :

  • Generates chiral ethyl-substituted pyrrolidines for neurotransmitter analogs.

Electrophilic Additions

The vinyl group participates in regioselective hydrohalogenation:

ReagentConditionsProductYieldRegiochemistry
HBr (48%)CH₂Cl₂, 0°C → 25°C(R)-tert-Butyl 3-(2-bromoethyl)pyrrolidine-1-carboxylate78%Markovnikov

Mechanistic Insight :

  • Protonation occurs at the less substituted carbon due to carbocation stability.

Cycloadditions

The vinyl group acts as a dienophile in Diels-Alder reactions under visible-light catalysis:

DieneCatalystProduct (Cycloadduct)YieldReference
1,3-ButadieneRu(bpy)₃Cl₂, hvBicyclic hexahydroindole derivative65%

Key Observation :

  • Visible-light-mediated conditions improve stereocontrol compared to thermal methods .

Deprotection of the Boc Group

Acidic cleavage of the tert-butyl carbamate yields the free amine:

ReagentConditionsProductYield
TFADCM, 25°C, 2 h(R)-3-Vinylpyrrolidine hydrochloride95%

Applications :

  • The deprotected amine serves as a precursor for peptide coupling or metal coordination .

Ring-Opening Reactions

The pyrrolidine ring undergoes nucleophilic ring-opening at the C3 position:

NucleophileConditionsProductYield
PiperazineK₂CO₃, DMF, 80°C(R)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate84%

Significance :

  • Enables incorporation into polycyclic frameworks for CNS-targeted drug candidates.

Epoxidation

The vinyl group is oxidized to an epoxide:

ReagentConditionsProductYield
mCPBACH₂Cl₂, 0°C → 25°C(R)-tert-Butyl 3-(epoxyethyl)pyrrolidine-1-carboxylate68%

Applications :

  • Epoxides are intermediates for diols or amino alcohols via ring-opening .

Spectroscopic Characterization

Key data for reaction monitoring:

TechniqueKey Signals (Compound)Reference
¹H NMR δ 5.75–5.65 (m, 1H, CH=CH₂), 4.95–4.85 (m, 2H, CH=CH₂)
¹³C NMR δ 134.2 (CH=CH₂), 117.5 (CH=CH₂), 79.4 (Boc C=O)
IR ν = 1686 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate and analogous compounds:

Compound Name CAS Number Structural Features Similarity Score Key Properties
This compound 1228312-14-8 Pyrrolidine ring, Boc group, vinyl substituent at C3 1.00 (Reference) High reactivity of vinyl group; chiral center at C3
tert-Butyl 4-vinylpiperidine-1-carboxylate 159635-22-0 Piperidine ring (6-membered), Boc group, vinyl substituent at C4 0.90 Increased ring flexibility; reduced steric hindrance compared to pyrrolidine
tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate 159635-49-1 Piperidine ring, Boc group, hydroxyl at C3, methylene at C4 0.85 Polar hydroxyl group enables hydrogen bonding; methylene allows cyclization
tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate 1638761-14-4 Spirocyclic system (two fused 4-membered rings), Boc group, double bond 0.96 Enhanced steric complexity; restricted rotation due to spiro structure
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate 147081-49-0 Pyrrolidine ring, Boc group, amino substituent at C3 0.98 Amino group enables nucleophilic reactions; chiral amine synthesis

Key Comparative Insights

Ring Size and Flexibility: The pyrrolidine ring (5-membered) in the target compound offers greater conformational rigidity compared to piperidine (6-membered) derivatives like tert-Butyl 4-vinylpiperidine-1-carboxylate, which exhibit increased flexibility and reduced steric strain . Spirocyclic analogs (e.g., tert-Butyl 2-azaspiro[4.4]non-7-ene-2-carboxylate) introduce additional steric constraints, influencing their binding affinity in catalytic or biological systems .

Substituent Effects: The vinyl group in the target compound facilitates cross-coupling reactions (e.g., Heck or Suzuki), whereas the hydroxyl and methylene groups in tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate enable hydrogen bonding or cyclization pathways . Replacement of the vinyl group with an amino moiety (as in 147081-49-0) shifts reactivity toward nucleophilic substitutions or Schiff base formations .

Electronic and Steric Properties: The Boc group’s electron-withdrawing nature stabilizes intermediates during synthesis, a feature shared across all listed compounds . Substituent electronegativity (e.g., hydroxyl vs. vinyl) alters chemical shifts in NMR, as demonstrated in sulfated glycosaminoglycans (analogous to substituent effects in heterocycles) .

Applications: The target compound’s vinyl group is critical in synthesizing bioactive molecules requiring alkene functionalization, whereas spirocyclic derivatives are explored in kinase inhibitors due to their rigid scaffolds . Amino-substituted analogs (e.g., 147081-49-0) are pivotal in peptide mimetics and chiral ligand design .

Preparation Methods

Reaction Conditions and Procedure

  • Starting material: tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate
  • Solvent: Suitable organic solvent (e.g., DMF or DMSO)
  • Temperature: Approximately 40 °C
  • Reaction time: 20–30 minutes stirring after addition of the mesylate intermediate
  • Nucleophile: Base or elimination agent to facilitate vinyl group formation

This method was described in European Patent EP2358670B1, where the mesylate intermediate undergoes elimination to form the vinyl functionality at the 3-position while maintaining the tert-butyl carbamate protecting group intact.

Key Features

  • Mild heating conditions prevent racemization.
  • The tert-butyl carbamate group remains stable under these conditions.
  • The reaction proceeds with retention of stereochemistry at the pyrrolidine ring.

Preparation via Intermediates Involving Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanedi and Related Compounds

Another synthetic route utilizes intermediates such as diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanedi and related esters or iodides.

Synthetic Pathway

  • Starting from chiral precursors, the pyrrolidine ring is functionalized at the 3-position.
  • Intermediates like (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylic acid tert-butyl ester are prepared.
  • Subsequent elimination or substitution reactions introduce the vinyl group.

This method was detailed in patent WO2010065447A3 and CN-102227406-A, describing the use of these intermediates to afford this compound with high stereochemical fidelity.

Peterson Olefination Promoted by Thionyl Chloride: A Highly Efficient Conversion

A notable and innovative approach involves the Peterson olefination of β-hydroxysilane intermediates promoted by thionyl chloride, yielding the vinyl derivative with minimal racemization.

Reaction Sequence

  • Starting Material: N-Boc methyl ester derivative of proline
  • Step 1: Reduction with diisobutylaluminum hydride (DIBAL-H) to form an aldehyde intermediate
  • Step 2: Nucleophilic substitution by TMSCH₂MgCl (trimethylsilylmethylmagnesium chloride) to generate β-hydroxysilane intermediate
  • Step 3: Treatment with thionyl chloride (SOCl₂) to promote Peterson olefination, converting β-hydroxysilane into the vinyl group

Advantages and Outcomes

  • The process proceeds under mild conditions, preserving the tert-butyl carbamate protecting group.
  • Racemization is minimized to approximately 1%, significantly better than traditional Wittig olefination methods that exhibit 8-10% racemization.
  • The method yields nearly enantiomerically pure this compound with up to 98% enantiomeric excess (ee).
  • The use of thionyl chloride is crucial, as both acidic and basic conditions are incompatible with the Boc group.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Reduction to aldehyde DIBAL-H, -78 °C, 1 h High Maintained Mild reduction
Nucleophilic substitution TMSCH₂MgCl, -78 °C to -33 °C, 48 h ~57 Maintained Formation of β-hydroxysilane
Peterson olefination Thionyl chloride, mild conditions High ~98% Minimal racemization

This data is based on the detailed study published in the European Journal of Organic Chemistry (DOI: 10.1055/s-0031-1289536).

Comparative Analysis of Preparation Methods

Preparation Method Key Intermediate Reaction Conditions Yield (%) Enantiomeric Purity Advantages Limitations
Mesylate substitution and elimination tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate 40 °C, 20-30 min Moderate High Mild conditions, stable protecting group Requires mesylate preparation
Intermediate iodide and ester route (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Multi-step, substitution/elimination Moderate High Versatile intermediates Multi-step process complexity
Peterson olefination promoted by thionyl chloride β-Hydroxysilane intermediate Low temperature, mild SOCl₂ ~57 ~98% Very high enantiomeric purity, mild conditions Requires specialized reagents and careful control

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the stereochemistry of (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for identifying stereochemical features. For example, coupling constants (e.g., J values) in ¹H NMR can distinguish axial vs. equatorial proton environments in the pyrrolidine ring. NOESY/ROESY experiments help confirm spatial proximity of substituents .
  • X-ray Crystallography: Single-crystal X-ray analysis provides unambiguous confirmation of the R-configuration and spatial arrangement of the vinyl group. This is particularly useful when resolving discrepancies between synthetic routes and predicted stereochemistry .
  • Chiral HPLC or Polarimetry: These methods verify enantiomeric purity, ensuring no racemization occurred during synthesis .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer:

  • Temperature: Store at +5°C or lower to minimize thermal degradation of the tert-butyl carbamate group and vinyl moiety .
  • Moisture Control: Use desiccants or inert-atmosphere storage (argon/nitrogen) to prevent hydrolysis of the carbamate group .
  • Light Sensitivity: Protect from UV exposure to avoid photochemical reactions involving the vinyl group .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for higher enantiomeric purity?

  • Methodological Answer:

  • Chiral Auxiliaries/Resolving Agents: Use enantioselective catalysts (e.g., chiral palladium complexes) during vinylation to favor the R-configuration .
  • Continuous Flow Reactors: Improve reaction control and reduce side products by optimizing parameters like residence time and temperature gradients. For example, highlights flow systems for scalable pyrrolidine derivative synthesis .
  • Protecting Group Strategies: Temporarily protect reactive sites (e.g., the pyrrolidine nitrogen) with groups like Boc (tert-butoxycarbonyl) to prevent undesired side reactions during vinylation .

Q. What mechanistic considerations are critical in nucleophilic substitution reactions involving this compound?

  • Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions. For SN1 pathways, stabilize carbocation intermediates using solvents like dichloromethane .
  • Leaving Group Activation: Activate hydroxyl groups via sulfonylation (e.g., using TsCl) to improve substitution efficiency. demonstrates this in analogous pyrrolidine systems .
  • Steric Hindrance: The tert-butyl group restricts access to the carbamate oxygen, requiring bulky bases (e.g., DBU) to deprotonate intermediates selectively .

Q. How does the vinyl group in this compound influence its interaction with enzymatic targets?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the vinyl group (e.g., epoxidation or hydrogenation) to assess its role in binding affinity. shows chiral pyrrolidine derivatives exhibit stereospecific enzyme inhibition .
  • Molecular Docking: Use computational tools (e.g., AutoDock Vina) to predict interactions between the vinyl group and enzyme active sites. Compare results with in vitro assays (e.g., IC₅₀ measurements) .
  • Kinetic Isotope Effects (KIEs): Replace vinyl hydrogens with deuterium to study transition-state interactions in enzyme-catalyzed reactions .

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer:

  • Standardized Assay Conditions: Replicate studies under controlled parameters (pH, temperature, solvent) to isolate variable effects. highlights inconsistencies in IC₅₀ values due to assay variability .
  • Cross-Validation Techniques: Combine orthogonal methods (e.g., SPR for binding kinetics and cellular assays for functional activity) to confirm biological relevance .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends or outliers. For example, and report conflicting enzyme inhibition results, possibly due to stereochemical impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate
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(R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate

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